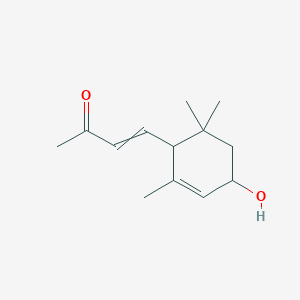
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₂₀O₂. It is known for its presence in natural products and its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone derivatives.
Reaction Conditions: The reaction involves aldol condensation, where cyclohexanone derivatives react with butenone under basic conditions.
Catalysts: Common catalysts include bases such as sodium hydroxide or potassium hydroxide.
Purification: The product is purified using techniques such as recrystallization or chromatography
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other derivatives
Scientific Research Applications
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Influencing signal transduction pathways to elicit biological responses
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-β-ionone: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-β-ionone: Another similar compound with variations in the cyclohexene ring structure
Uniqueness
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
38963-41-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,11-12,15H,8H2,1-4H3 |
InChI Key |
FDSNVAKZRJLMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=O)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















